Bromobenzarone
CAS No.: 94729-09-6
Cat. No.: VC21346911
Molecular Formula: C17H13BrO3
Molecular Weight: 345.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 94729-09-6 |
---|---|
Molecular Formula | C17H13BrO3 |
Molecular Weight | 345.2 g/mol |
IUPAC Name | (3-bromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone |
Standard InChI | InChI=1S/C17H13BrO3/c1-2-14-16(11-5-3-4-6-15(11)21-14)17(20)10-7-8-13(19)12(18)9-10/h3-9,19H,2H2,1H3 |
Standard InChI Key | QXZXBNDIHSUZDF-UHFFFAOYSA-N |
SMILES | CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)Br |
Canonical SMILES | CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)Br |
Chemical Structure and Properties
Benzbromarone (C₁₇H₁₂Br₂O₃) is characterized as 1-Benzofuran substituted at C-2 and C-3 by an ethyl group and a 3,5-dibromo-4-hydroxybenzoyl group respectively . Its precise chemical name is (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone . This molecular structure contributes to its unique pharmacological profile and mechanism of action.
Nomenclature and Identification
The compound is identified by several scientific identifiers that facilitate its recognition in chemical databases and research literature:
Identifier Type | Value |
---|---|
Chemical Formula | C₁₇H₁₂Br₂O₃ |
CAS Number | 3562-84-3 |
European Community Number | 222-630-7 |
ChEBI ID | CHEBI:3023 |
DrugBank ID | DB12319 |
IUPAC Name | (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone |
The compound is also known by alternative names including 3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethylbenzofuran .
Pharmacological Properties
Benzbromarone exhibits significant pharmacological activity, particularly in relation to uric acid metabolism and excretion.
Mechanism of Action
Benzbromarone functions as a uricosuric agent, effectively lowering serum urate levels while simultaneously increasing urinary urate excretion . This dual action makes it particularly effective for managing hyperuricemia. The compound is also identified as an inhibitor of CYP2C9, which may contribute to its pharmacological effects and potential drug interactions .
Clinical Efficacy
In clinical evaluations, benzbromarone has demonstrated impressive efficacy:
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Reduces serum uric acid levels by one-third to one-half in patients with hyperuricemia and gout
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Maintains its effectiveness during long-term treatment for periods extending up to 8 years
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Can be administered in a once-daily regimen, unlike some comparable medications that require multiple daily doses
Comparative Efficacy
Comparative studies have positioned benzbromarone favorably against other uric acid-lowering agents:
Treatment | Daily Dosage | Relative Efficacy |
---|---|---|
Micronized Benzbromarone | 80 mg | Baseline comparison |
Probenecid | 1000 mg | Benzbromarone at least as effective |
Allopurinol | 300 mg | Benzbromarone at least as effective |
These findings from short-term comparative therapeutic trials indicate that 80 mg of micronized benzbromarone daily was at least as effective as 1000 mg of probenecid or 300 mg of allopurinol daily in lowering serum uric acid levels .
Hepatotoxicity Research Findings
A significant body of research has investigated the potential hepatotoxic effects of benzbromarone. These studies have revealed important insights into its safety profile and mechanism of hepatic injury.
Mitochondrial Effects
Research has demonstrated that benzbromarone can affect mitochondrial function in several ways:
Parameter | Benzbromarone Effect | Concentration | Comparison to Amiodarone |
---|---|---|---|
Mitochondrial membrane potential | 81% decrease | 20 μmol/L | More potent (23% decrease) |
State 3 oxidation | Significant decrease | <1 μmol/L for 50% decrease of respiratory control ratio | More potent (12.9 μmol/L) |
Oxidative phosphorylation | Uncoupling effect | Not specified | Similar effect |
Mitochondrial β-oxidation | 58% decrease | 50 μmol/L | Less potent than benzarone (87% decrease at 100 μmol/L) |
These findings indicate that benzbromarone significantly impacts mitochondrial function at relatively low concentrations compared to similar compounds .
Cellular Toxicity Mechanisms
At higher concentrations (100 μmol/L), benzbromarone has been shown to induce several cellular responses that contribute to hepatotoxicity:
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Induced mitochondrial leakage of cytochrome c in HepG2 cells
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Promoted permeability transition in isolated rat liver mitochondria
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Triggered both apoptosis and necrosis in isolated rat hepatocytes
Research suggests that benzbromarone's hepatotoxicity is at least partially explained by these mitochondrial effects and the subsequent induction of cell death pathways .
Clinical Applications
Benzbromarone has specific applications in clinical practice, primarily related to the management of hyperuricemia and associated conditions.
Dosage and Administration
The typical therapeutic dosage of benzbromarone is 80 mg administered once daily, which has demonstrated efficacy comparable to higher doses of alternative agents . This dosing advantage contributes to improved patient adherence compared to medications requiring multiple daily administrations.
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